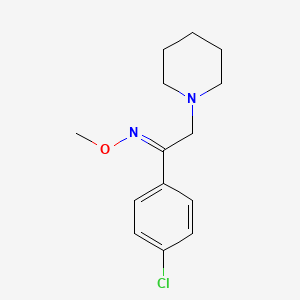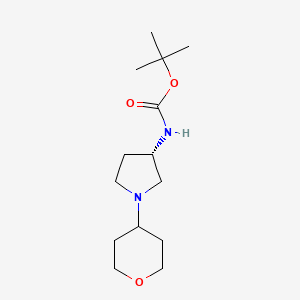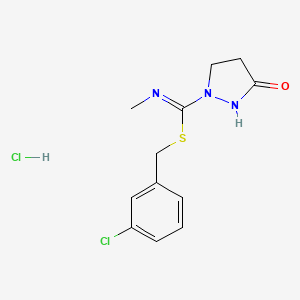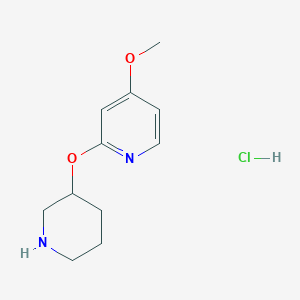![molecular formula C26H21BrN4O2S B2353984 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 422287-37-4](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C26H21BrN4O2S and its molecular weight is 533.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition
Compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide have shown potent inhibition of Nampt. This inhibition is critical for cytotoxicity in cellular assays. The presence of a 3-pyridylmethylamide substituent is essential for this activity (Lockman et al., 2010).
Antiviral Activities
Quinazolinone derivatives have demonstrated significant antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. The structure of these compounds enables potent virus-inhibitory concentrations and selectivity indices, suggesting potential in treating viral infections (Selvam et al., 2007).
Antimicrobial and Antifungal Activities
Derivatives of quinazolinone have been found effective against various bacterial strains (including E. coli and S. typhimurium) and fungal species like Candida albicans. Their structure allows for potent in vitro antimicrobial and antifungal activities, making them candidates for developing new antimicrobial agents (Mohamed et al., 2010).
Antitumor Agent
Quinazolin-4-one-based compounds, structurally similar to the one , have shown high growth-inhibitory activities, indicating their potential as antitumor agents. These compounds display unique biochemical characteristics, including a delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(1H-indol-3-yl)ethyl]benzamide, which is synthesized from 2-nitrobenzaldehyde. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "coupling agent" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with phosphorus oxychloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-mercapto-3-methyl-1,2,4-triazole to form the desired intermediate, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(1H-indol-3-yl)ethyl]benzamide: 2-nitrobenzaldehyde is first reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-(1H-indol-3-yl)ethanamine to form the desired intermediate, N-[2-(1H-indol-3-yl)ethyl]benzamide.", "Coupling of intermediates: The two intermediates, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(1H-indol-3-yl)ethyl]benzamide, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide." ] } | |
CAS RN |
422287-37-4 |
Molecular Formula |
C26H21BrN4O2S |
Molecular Weight |
533.44 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H21BrN4O2S/c27-19-9-10-23-21(13-19)25(33)31(26(34)30-23)15-16-5-7-17(8-6-16)24(32)28-12-11-18-14-29-22-4-2-1-3-20(18)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
InChI Key |
VVCQHJSKSOEXQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)





![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353923.png)